molecular formula C14H11NO2 B131370 2-Methoxy-6(5H)-phenanthridinone CAS No. 38088-96-9

2-Methoxy-6(5H)-phenanthridinone

Cat. No.: B131370
CAS No.: 38088-96-9
M. Wt: 225.24 g/mol
InChI Key: SFDHWBOPWONGJZ-UHFFFAOYSA-N
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Description

2-Methoxy-6(5H)-phenanthridinone is a heterocyclic organic compound with a phenanthridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6(5H)-phenanthridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a phenanthridine derivative as a starting material, which undergoes methoxylation and subsequent cyclization to form the desired compound. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6(5H)-phenanthridinone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Methoxy-6(5H)-phenanthridinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6(5H)-phenanthridinone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate with DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-6(5H)-phenanthridinone is unique due to its methoxy substitution, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methoxy-5H-phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDHWBOPWONGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346736
Record name 2-Methoxy-6(5H)-phenanthridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38088-96-9
Record name 2-Methoxy-6(5H)-phenanthridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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